molecular formula C19H19ClFN3 B15207617 4-Quinolinamine, 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoro- CAS No. 143101-36-4

4-Quinolinamine, 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoro-

Cat. No.: B15207617
CAS No.: 143101-36-4
M. Wt: 343.8 g/mol
InChI Key: LOTHYJWNYLCLOE-UHFFFAOYSA-N
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Description

2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an aminophenyl group, a chloro group, a diethylamino group, and a fluoro group attached to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into the active sites of the targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

143101-36-4

Molecular Formula

C19H19ClFN3

Molecular Weight

343.8 g/mol

IUPAC Name

2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine

InChI

InChI=1S/C19H19ClFN3/c1-3-24(4-2)19-11-18(12-7-5-6-8-16(12)22)23-17-10-14(20)15(21)9-13(17)19/h5-11H,3-4,22H2,1-2H3

InChI Key

LOTHYJWNYLCLOE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC2=CC(=C(C=C21)F)Cl)C3=CC=CC=C3N

Origin of Product

United States

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